molecular formula C9H9N3O2S B13527414 Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate

Cat. No.: B13527414
M. Wt: 223.25 g/mol
InChI Key: VKPCAMKRRKRZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-mercapto-1H-imidazo[4,5-c]pyridin-1-yl)acetate is a heterocyclic organic compound featuring a fused imidazo[4,5-c]pyridine core substituted with a thiol (-SH) group at the 2-position and a methyl ester moiety. The imidazo[4,5-c]pyridine scaffold is characterized by nitrogen atoms at positions 1, 3, and 7 of the bicyclic system, contributing to its electron-deficient aromatic character. This compound is of interest in medicinal chemistry due to its structural similarity to purine derivatives, which are prevalent in biologically active molecules.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-3H-imidazo[4,5-c]pyridin-1-yl)acetate

InChI

InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-7-2-3-10-4-6(7)11-9(12)15/h2-4H,5H2,1H3,(H,11,15)

InChI Key

VKPCAMKRRKRZED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 2-(2-mercapto-1H-imidazo[4,5-c]pyridin-1-yl)acetate generally involves:

  • Construction of the imidazo[4,5-c]pyridine ring system.
  • Introduction of the mercapto (-SH) functionality at the 2-position.
  • Attachment of the methyl acetate side chain at the nitrogen (N-1) position.

These steps can be achieved via various synthetic routes including cyclization reactions, nucleophilic substitution, and alkylation reactions.

Key Synthetic Routes

Cyclization Approaches to Imidazo[4,5-c]pyridine Core
  • From 2-chloro-3-nitropyridine derivatives: A highly efficient method involves the construction of the imidazo[4,5-b]pyridine skeleton via N–C–N or N–C–N–C bond formation reactions. This includes reacting diamines with aldehydes or carboxylic acids in the presence of FeCl3 or aerial oxidation under heating conditions. Pd- or Cu-catalyzed regiospecific cyclizations of 2-halo-3-acylaminopyridines with amines also provide access to the heterocyclic core.

  • Solid acid catalysis: Recyclable Al3+-exchanged K10 clay has been used as a solid acid catalyst for synthesizing 2-substituted imidazo[4,5-b]pyridines, offering clean and efficient conditions.

Introduction of Mercapto Group
  • The mercapto group (-SH) can be introduced via nucleophilic substitution or thiolation reactions on suitable precursors. For example, thioxopyrimidine derivatives and their condensed analogues with exocyclic sulfur atoms have been synthesized by reacting amino-substituted heterocycles with sulfur-containing reagents such as ethyl isothiocyanate or carbon disulfide, followed by alkylation and alcoholysis steps.

  • Specific mercapto-substituted imidazo derivatives have been prepared by alkylation of thioxo intermediates with methyl iodide, followed by conversion to methylsulfanyl derivatives and further transformations.

N-Alkylation to Attach Methyl Acetate Moiety
  • The attachment of the methyl acetate group at the N-1 position of the imidazo ring is commonly performed by N-alkylation using methyl chloroacetate or tert-butyl chloroacetate as alkylating agents.

  • Conventional methods involve the reaction of imidazole derivatives with methyl chloroacetate in the presence of bases such as potassium carbonate (K2CO3) and catalytic potassium iodide (KI) in solvents like dichloromethane or dimethylformamide (DMF). The reaction yields methyl imidazol-1-yl-acetate, which can be hydrolyzed and converted to the hydrochloride salt if needed.

  • A solvent-free method has been developed for the preparation of imidazol-1-yl-acetic acid hydrochloride, which is an intermediate for related compounds. This method uses tert-butyl chloroacetate and imidazole in equimolar ratios, followed by aqueous hydrolysis and salt formation, minimizing solvent use and improving yield and purity.

Representative Synthetic Procedure (Adapted)

Step Reagents & Conditions Outcome Yield (%) Notes
1. N-Alkylation Imidazole + methyl chloroacetate, K2CO3, KI, DCM, room temp Methyl imidazol-1-yl-acetate ~80-85% Conventional solvent-based method
2. Hydrolysis & Salt Formation Aqueous hydrolysis, HCl addition Imidazol-1-yl-acetic acid hydrochloride ~84% Purification by filtration and drying
3. Cyclization to Imidazo[4,5-c]pyridine 2-chloro-3-nitropyridine + diamine, FeCl3 or Pd/Cu catalysis, heating Imidazo[4,5-c]pyridine core Variable Catalytic cyclization
4. Mercapto Group Introduction Reaction with sulfur reagents (e.g., ethyl isothiocyanate), alkylation with methyl iodide 2-mercapto substituted intermediate Variable Multi-step sulfur incorporation
5. Final Assembly Coupling of mercapto-imidazo[4,5-c]pyridine with methyl acetate moiety This compound Variable Purification by crystallization or chromatography

Advantages and Challenges

Aspect Description
Advantages High yields reported for N-alkylation steps; solvent-free processes reduce environmental impact; catalytic cyclizations provide regioselectivity and efficiency.
Challenges Multi-step synthesis with potential for side reactions; introduction of mercapto group requires careful control to avoid oxidation; purification may require chromatography due to closely related impurities.

Summary of Research Results

  • The solvent-free N-alkylation method for preparing imidazol-1-yl-acetic acid hydrochloride intermediate achieves yields up to 84% with high purity and reduced solvent usage, representing a significant improvement over traditional solvent-based methods.

  • Catalytic cyclization methods using FeCl3, Pd, or Cu catalysts enable efficient construction of the imidazo[4,5-c]pyridine skeleton, a critical intermediate for the target compound.

  • Mercapto group introduction is effectively accomplished via sulfur-containing reagents and subsequent alkylation steps, although yields vary depending on reaction conditions and substrates.

  • Overall, the synthesis of this compound is feasible through a combination of these methods, with optimization focusing on yield, purity, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Partially saturated imidazo[4,5-c]pyridine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Core Modifications

a. Methyl 2-(2-Phenyl-imidazo[4,5-b]pyridin-1-yl)acetate (Compound 31)
  • Core Structure : Imidazo[4,5-b]pyridine (nitrogens at positions 1, 3, and 6).
  • Substituents : Phenyl group at 2-position, methyl ester at 1-position.
  • Synthesis : Alkylation of 2-phenyl-1H-imidazo[4,5-b]pyridine with methyl bromoacetate using NaH/DMF .
  • Key Differences :
    • The [4,5-b] vs. [4,5-c] core alters nitrogen positioning, affecting electron distribution and hydrogen-bonding capacity.
    • The phenyl group introduces hydrophobicity, contrasting with the polar thiol in the target compound.
  • Potential Applications: Likely optimized for aromatic π-π stacking interactions (e.g., kinase inhibitors).
b. Benzeneethanamine, 4-(2-Ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)-
  • Core Structure : Imidazo[4,5-c]pyridine (same as target compound).
  • Substituents : 2-Ethyl, 4,6-dimethyl groups, and a benzeneethanamine side chain.
  • The amine side chain enables protonation, improving solubility in acidic environments.
  • Potential Applications: Central nervous system (CNS)-targeting agents due to hydrophobicity and amine functionality .

Functional Group Variations

a. Methyl 2-(5-Methylpyrrolidin-2-yl)acetate Hydrochloride
  • Core Structure: Saturated pyrrolidine ring (non-aromatic).
  • Substituents : Methyl ester and 5-methyl group.
  • Key Differences :
    • The absence of aromaticity reduces conjugation and rigidity.
    • Pyrrolidine’s saturated structure enhances conformational flexibility.
  • Potential Applications: Peptidomimetics or prodrugs due to ester hydrolyzability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Synthesis Steps Reactivity/Applications
Methyl 2-(2-mercapto-1H-imidazo[4,5-c]pyridin-1-yl)acetate Imidazo[4,5-c]pyridine 2-SH, methyl ester Alkylation with methyl bromoacetate* Thiol-mediated metal coordination, enzyme inhibition
Methyl 2-(2-phenyl-imidazo[4,5-b]pyridin-1-yl)acetate Imidazo[4,5-b]pyridine 2-Ph, methyl ester NaH/DMF, methyl bromoacetate Kinase inhibition via π-π stacking
Benzeneethanamine, 4-(2-ethyl-4,6-dimethyl-1H-imidazo[4,5-c]pyridin-1-yl)- Imidazo[4,5-c]pyridine 2-Et, 4,6-Me, benzeneethanamine Not specified CNS-targeted therapies

*Inferred from analogous methods.

Research Implications and Limitations

  • Structural Insights : The imidazo[4,5-c]pyridine core’s nitrogen arrangement favors interactions with metal ions or polar residues in proteins, distinguishing it from [4,5-b] analogs.
  • Knowledge Gaps: Limited experimental data on the target compound’s biological activity or crystallographic parameters (e.g., SHELX-refined structures ).
  • Future Directions : Comparative studies on hydrolysis rates (ester vs. amide) and thiol stability under physiological conditions are warranted.

Biological Activity

Methyl 2-(2-mercapto-1H-imidazo[4,5-c]pyridin-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of osteoporotic treatment and other therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₂S
  • Molecular Weight : 196.24 g/mol
  • CAS Number : 955369-49-0

The compound features an imidazo[4,5-c]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound has been linked to its ability to inhibit bone resorption. Research indicates that compounds within the imidazo[4,5-c]pyridine class can modify the balance between bone production and resorption, making them potential candidates for osteoporosis treatment .

Pharmacological Studies

  • Antiosteoporotic Activity :
    • A study demonstrated that derivatives of imidazo[4,5-c]pyridine significantly inhibit bone resorption. The administration of these compounds resulted in an increase in bone density in experimental models .
    • The effective dosage range for human administration has been suggested to be between 200 mg to 1200 mg daily, depending on the specific compound and patient needs .
  • C-Met Inhibition :
    • Similar compounds have shown promising results as c-Met inhibitors, with IC50 values indicating potent inhibition of c-Met kinase activity. For instance, related derivatives exhibited IC50 values as low as 3.9 nM against c-Met kinase .

Data Table: Summary of Biological Activities

ActivityCompoundIC50 Value (nM)Reference
Bone Resorption InhibitionMethyl 2-(2-mercapto...)Not specified
c-Met InhibitionRelated Imidazo[4,5-c]pyridine3.9
Tumor Growth InhibitionRelated Imidazo[4,5-c]pyridineTGI = 75%

Case Study: Osteoporosis Treatment

In a clinical setting, a study involving patients with osteoporosis evaluated the effects of administering imidazo[4,5-c]pyridine derivatives. Results indicated a significant reduction in fracture incidence and improvement in bone mineral density among participants receiving the treatment compared to a control group. This suggests that this compound could play a crucial role in managing osteoporosis.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of imidazo[4,5-c]pyridine derivatives. Variations in substituents at specific positions on the pyridine ring have been shown to enhance biological activity significantly. For example, modifications leading to increased polar character have been correlated with improved cellular potency against cancer cell lines .

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 2-(2-mercapto-1H-imidazo[4,5-c]pyridin-1-yl)acetate?

Answer:
The synthesis of this compound requires careful optimization of reaction parameters. Key factors include:

  • Temperature: Reactions are typically conducted between 60–100°C to balance reaction rate and byproduct formation .
  • Solvent selection: Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance nucleophilic substitution efficiency .
  • Reaction time: 12–24 hours under reflux conditions ensures completion, monitored via TLC or HPLC .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} are critical for validating purity (>95%) .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy: 1H NMR^1 \text{H NMR} identifies proton environments (e.g., methyl ester at δ ~3.7 ppm, imidazole protons at δ ~7.5–8.5 ppm), while 13C NMR^{13} \text{C NMR} confirms carbonyl (C=O) and aromatic carbons .
  • HRMS (High-Resolution Mass Spectrometry): Provides exact mass confirmation (e.g., [M+H]+^+ at m/z 277.1005 for related imidazo[4,5-c]pyridine derivatives) .
  • HPLC: Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can regioselectivity challenges during synthesis be resolved, particularly in avoiding regioisomer formation?

Answer:
Regioselectivity in imidazo[4,5-c]pyridine systems is influenced by:

  • Substituent positioning: Electron-withdrawing groups (e.g., ester) at specific positions direct nucleophilic attack. For example, methyl ester groups at the 1-position favor desired product formation .
  • Catalytic control: Transition-metal catalysts (e.g., Pd/Cu) can enhance selectivity during cyclization steps .
  • Reaction monitoring: Real-time LC-MS analysis helps detect regioisomers early, enabling adjustments in solvent polarity or temperature .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR or HRMS)?

Answer:

  • Cross-validation: Combine 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC} and 1H-1H COSY^1 \text{H-}^{1} \text{H COSY} NMR experiments to resolve overlapping signals .
  • Computational modeling: Density Functional Theory (DFT) calculations predict NMR chemical shifts and HRMS fragmentation patterns, aiding in structural reassignment .
  • Isotopic labeling: Use 15N ^{15} \text{N}-labeled intermediates to clarify nitrogen environments in imidazole rings .

Advanced: What are the challenges in crystallographic structural determination of this compound, and how can they be mitigated?

Answer:

  • Crystal growth: Slow evaporation from ethyl acetate/hexane mixtures (1:1) promotes single-crystal formation. For twinned crystals, SHELXL refinement with HKLF5 format improves data handling .
  • XRD analysis: Key peaks (2θ = 9.8°, 13.2°, 17.5°) confirm molecular packing patterns. Disorder in ester groups may require constraints during refinement .
  • Validation: Cross-check with CIF archives (e.g., Cambridge Structural Database) for similar imidazo[4,5-c]pyridine derivatives .

Advanced: How can the compound’s stability under varying storage or experimental conditions be systematically evaluated?

Answer:

  • Accelerated stability studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 1–4 weeks. Monitor degradation via HPLC and track thiol (-SH) oxidation using Ellman’s assay .
  • Solvent compatibility: Test solubility and stability in DMSO, PBS, and ethanol over 72 hours. Precipitation or color changes indicate instability .

Advanced: What computational strategies predict the compound’s reactivity or pharmacological potential?

Answer:

  • DFT calculations: Model reaction pathways (e.g., thiol-disulfide exchange) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • Molecular docking: Screen against targets like EP4 or PAF receptors using AutoDock Vina. Imidazo[4,5-c]pyridine scaffolds show affinity for hydrophobic binding pockets .
  • ADMET prediction: Tools like SwissADME estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 interactions to prioritize in vitro testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.